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Compound of Interest

Compound Name:
Methyl 2-(bromomethyl)-5-

nitrobenzoate

Cat. No.: B1356071 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 2-
(bromomethyl)-5-nitrobenzoate

Introduction
Methyl 2-(bromomethyl)-5-nitrobenzoate is a highly functionalized aromatic compound of

significant interest to the scientific community, particularly in the fields of medicinal chemistry

and drug development. Identified by its CAS Number 90725-68-1, this molecule serves as a

versatile synthetic intermediate. Its structure incorporates three key functional groups—a

reactive benzyl bromide, an electron-withdrawing nitro group, and a methyl ester—making it a

valuable building block for constructing complex molecular architectures.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity,

and applications of Methyl 2-(bromomethyl)-5-nitrobenzoate. Authored from the perspective

of a Senior Application Scientist, the content moves beyond simple data presentation to offer

mechanistic insights and practical guidance for researchers. We will explore the causality

behind synthetic choices, the compound's reactive behavior, and its documented role in the

development of novel therapeutic agents, such as inhibitors for the severe acute respiratory

syndrome-coronavirus (SARS-CoV) papain-like protease[1].

Physicochemical and Spectroscopic Properties
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A precise understanding of a compound's physical and spectroscopic properties is fundamental

for its synthesis, purification, and characterization. The key identifiers and properties for Methyl
2-(bromomethyl)-5-nitrobenzoate are summarized below.

Physicochemical Data Summary
Property Value Source(s)

IUPAC Name
methyl 2-(bromomethyl)-5-

nitrobenzoate
-

CAS Number 90725-68-1 [1][2][3]

Molecular Formula C₉H₈BrNO₄ [4][5][6]

Molecular Weight 274.07 g/mol [6][7][8]

Appearance
White to pale yellow

solid/powder
[8][9]

Solubility

Insoluble in water; Soluble in

chloroform, methanol, and

other organic solvents.

[8][9]

Storage

Store in a cool, dry, well-closed

container away from moisture

and strong light.

[8]

Spectroscopic Profile (Predicted)
While comprehensive, peer-reviewed spectral data for this specific isomer is not widely

published, its structure allows for a reliable prediction of its spectroscopic characteristics.

These predictions are crucial for researchers to confirm the identity and purity of the

synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to

show three distinct sets of signals.

Aromatic Protons (3H): These will appear in the downfield region (typically δ 7.5-8.5 ppm).

The strong electron-withdrawing effects of the nitro and ester groups, combined with the
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bromine's influence, will lead to complex splitting patterns (doublets and doublets of

doublets).

Benzylic Protons (-CH₂Br, 2H): A characteristic singlet is expected around δ 4.5-5.0 ppm.

This significant downfield shift is due to the deshielding effect of the adjacent bromine

atom.

Methyl Ester Protons (-OCH₃, 3H): A sharp singlet will appear further upfield, typically

around δ 3.9 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will provide a

map of the carbon skeleton.

Carbonyl Carbon (C=O): Expected in the highly deshielded region of δ 164-167 ppm.

Aromatic Carbons (6C): Six distinct signals are expected between δ 120-150 ppm,

reflecting the lack of symmetry in the molecule.

Methyl Ester Carbon (-OCH₃): A signal around δ 52-54 ppm.

Benzylic Carbon (-CH₂Br): A signal in the upfield region, typically δ 30-35 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is useful for identifying

key functional groups.

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

N-O Stretch (Nitro): Two strong bands are characteristic of the nitro group: an asymmetric

stretch around 1520-1540 cm⁻¹ and a symmetric stretch near 1340-1360 cm⁻¹.

C-O Stretch (Ester): A strong band in the 1200-1300 cm⁻¹ region.

C-Br Stretch: Typically found in the fingerprint region, below 700 cm⁻¹.

MS (Mass Spectrometry): Mass spectrometry is essential for confirming the molecular weight

and elemental composition.
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Molecular Ion (M⁺): The spectrum should exhibit a pair of peaks for the molecular ion, [M]⁺

and [M+2]⁺, of nearly equal intensity. This is the characteristic isotopic signature of a

molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

Fragmentation: Common fragmentation pathways would include the loss of the methoxy

group (-•OCH₃), the bromine atom (-•Br), or the nitro group (-•NO₂).

Synthesis: Free-Radical Bromination
The most logical and widely employed method for synthesizing Methyl 2-(bromomethyl)-5-
nitrobenzoate is through the free-radical bromination of its precursor, Methyl 2-methyl-5-

nitrobenzoate[10]. This reaction specifically targets the benzylic protons, which are activated for

radical abstraction.

Mechanistic Rationale
The choice of N-bromosuccinimide (NBS) as the brominating agent is critical for the success

and safety of this protocol. NBS serves as a source of a consistent, low concentration of

molecular bromine (Br₂), which is generated in situ. This prevents high concentrations of Br₂

that could lead to unwanted side reactions, such as electrophilic aromatic substitution on the

electron-rich ring (though deactivated in this case). A radical initiator, such as 2,2'-azobis(2-

methylpropionitrile) (AIBN) or benzoyl peroxide, is required to start the chain reaction.

The mechanism proceeds via a classic free-radical chain reaction:

Initiation: The initiator (AIBN) thermally decomposes to form nitrogen gas and two

cyanoisopropyl radicals. These radicals then abstract a hydrogen from trace HBr to generate

the bromine radical (Br•).

Propagation:

A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the

starting material, forming a resonance-stabilized benzyl radical and HBr.

This benzyl radical then reacts with a molecule of Br₂ (generated from NBS and HBr) to

form the desired product and a new bromine radical, which continues the chain.
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Termination: The reaction is terminated when two radicals combine.

Initiation

Propagation

Termination

AIBN

2 R• + N₂

Δ (Heat)

Br•

Reacts with HBr
or trace Br₂

NBS + HBr

Br₂ + Succinimide

Methyl 2-methyl-
5-nitrobenzoate

Benzyl Radical
(Resonance Stabilized)

+ Br•

Methyl 2-(bromomethyl)-
5-nitrobenzoate

+ Br₂

Generates new Br•

Br• + Br• → Br₂ R• + Br• → R-Br
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Methyl 2-bromomethyl-5-nitrobenzoate | 90725-68-1 [chemicalbook.com]

2. pharmaffiliates.com [pharmaffiliates.com]

3. Methyl 2-bromomethyl-5-nitrobenzoate - Safety Data Sheet [chemicalbook.com]

4. PubChemLite - Methyl 5-(bromomethyl)-2-nitrobenzoate (C9H8BrNO4)
[pubchemlite.lcsb.uni.lu]

5. Methyl 5-bromomethyl-2-nitro-benzoate | 88071-91-4 [m.chemicalbook.com]

6. pharmaffiliates.com [pharmaffiliates.com]

7. Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 - PubChem
[pubchem.ncbi.nlm.nih.gov]

8. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 Manufacturers, Suppliers,
Factory - Home Sunshine Pharma [hsppharma.com]

9. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]

10. Methyl 2-methyl-5-nitrobenzoate | C9H9NO4 | CID 4377758 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. ["Methyl 2-(bromomethyl)-5-nitrobenzoate chemical
properties"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1356071#methyl-2-bromomethyl-5-nitrobenzoate-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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